Evidence 1: Oral Bioavailability — W-54011 (F=74%) vs. 3D53 (F≈2%) and JJ47 (F≈12%) in Male Wistar Rats
In a direct head-to-head pharmacokinetic comparison, W-54011 demonstrated 74% oral bioavailability, vastly exceeding that of the cyclic peptide C5aR1 antagonist 3D53 (PMX-53; F ≈ 2%) and the non-peptide antagonist JJ47 (F ≈ 12%) [1]. Plasma concentrations were quantified by LC-MS following intravenous administration (1 mg/kg via jugular vein catheter) versus oral gavage (10 mg/kg in olive oil) in male Wistar rats [1]. This represents a 37-fold and 6.2-fold bioavailability advantage over 3D53 and JJ47, respectively.
| Evidence Dimension | Oral bioavailability (F%) in male Wistar rats |
|---|---|
| Target Compound Data | F ≈ 74% |
| Comparator Or Baseline | 3D53: F ≈ 2%; JJ47: F ≈ 12% |
| Quantified Difference | 37-fold higher than 3D53; 6.2-fold higher than JJ47 |
| Conditions | IV dose 1 mg/kg (jugular catheter, 50:50 DMSO/saline) vs. oral dose 10 mg/kg (olive oil, gavage); plasma quantified by LC-MS |
Why This Matters
For studies requiring oral dosing in conscious animals, W-54011's 74% oral bioavailability eliminates the need for parenteral administration, directly reducing animal stress and experimental complexity compared to 3D53 which requires ~37-fold higher oral dosing to achieve equivalent exposure.
- [1] Seow V, Lim J, Cotterell AJ, Yau MK, Xu W, Lohman RJ, Kok WM, Stoermer MJ, Sweet MJ, Reid RC, Suen JY, Fairlie DP. Receptor residence time trumps drug-likeness and oral bioavailability in determining efficacy of complement C5a antagonists. Sci Rep. 2016;6:24575. doi:10.1038/srep24575 View Source
